molecular formula C15H21N5O2 B6995230 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide

Cat. No.: B6995230
M. Wt: 303.36 g/mol
InChI Key: GTMLLRWQGNZNRA-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Oxane Moiety: The oxane ring can be introduced through a nucleophilic substitution reaction involving a suitable oxane precursor.

    Coupling of Pyrazole and Oxane Moieties: The final step involves coupling the pyrazole and oxane moieties through an acetamide linkage, typically using acylation reactions with reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: A similar compound with a benzoic acid moiety instead of the oxane ring.

    (E)-2-(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid: Another pyrazole derivative with a different substituent pattern.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide is unique due to its combination of pyrazole and oxane moieties, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(oxan-2-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-10-13(11(2)19-18-10)7-14(21)17-12-8-16-20(9-12)15-5-3-4-6-22-15/h8-9,15H,3-7H2,1-2H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMLLRWQGNZNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NC2=CN(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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